

Application Notes and Protocols: Measuring ACE2 Shedding Following JG26 Treatment

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: JG26

Cat. No.: B10779992

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Abstract

This document provides detailed application notes and protocols for measuring the shedding of Angiotensin-Converting Enzyme 2 (ACE2) following treatment with **JG26**, a potent inhibitor of ADAM17 (a disintegrin and metalloproteinase 17). ACE2 shedding is a critical process in various physiological and pathological conditions, including viral infections like SARS-CoV-2. Understanding the inhibitory effect of compounds like **JG26** on this process is crucial for therapeutic development. These protocols are designed to offer standardized methods for quantifying both cell-surface and shed soluble ACE2, as well as measuring ADAM17 activity.

Introduction

Angiotensin-Converting Enzyme 2 (ACE2) is a type I transmembrane protein that plays a key role in the renin-angiotensin system. The ectodomain of ACE2 can be cleaved from the cell surface by a process known as shedding, primarily mediated by the metalloprotease ADAM17, also known as Tumor Necrosis Factor-Alpha Converting Enzyme (TACE).[1] This shedding results in the release of a soluble, catalytically active form of ACE2 (sACE2).

The compound **JG26** is an inhibitor of ADAM metalloproteases with high potency for ADAM17.[2][3][4] By inhibiting ADAM17, **JG26** has been shown to reduce the shedding of ACE2 from the cell surface.[5][6][7][8] This has significant implications, particularly in the context of SARS-CoV-2, as membrane-bound ACE2 serves as the primary receptor for viral entry.[1] The soluble

form of ACE2, on the other hand, may play a dual role, potentially neutralizing the virus or facilitating its entry into cells with low ACE2 expression.^{[7][8]} Therefore, accurate measurement of ACE2 shedding is essential for evaluating the efficacy of ADAM17 inhibitors like **JG26**.

These application notes provide a comprehensive guide to the techniques used to quantify the effects of **JG26** on ACE2 shedding.

JG26 Inhibitor Profile

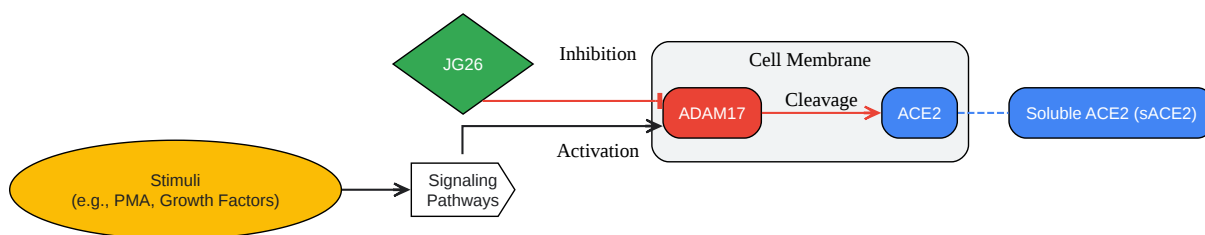
JG26 is a selective inhibitor of ADAM family metalloproteinases. Its inhibitory concentrations (IC₅₀) for various proteases are summarized below.

Protease	IC ₅₀ (nM)
ADAM17	1.9 ^{[2][3]}
ADAM8	12 ^{[2][3]}
ADAM10	150 ^{[2][3]}
MMP-12	9.4 ^{[2][3]}

Table 1: Inhibitory activity of **JG26** against various proteases.

Signaling Pathway of ACE2 Shedding

The shedding of ACE2 is a regulated process involving the activation of ADAM17. Various stimuli can lead to the activation of signaling pathways that converge on ADAM17, leading to the cleavage of the ACE2 ectodomain. **JG26** acts by directly inhibiting the catalytic activity of ADAM17.



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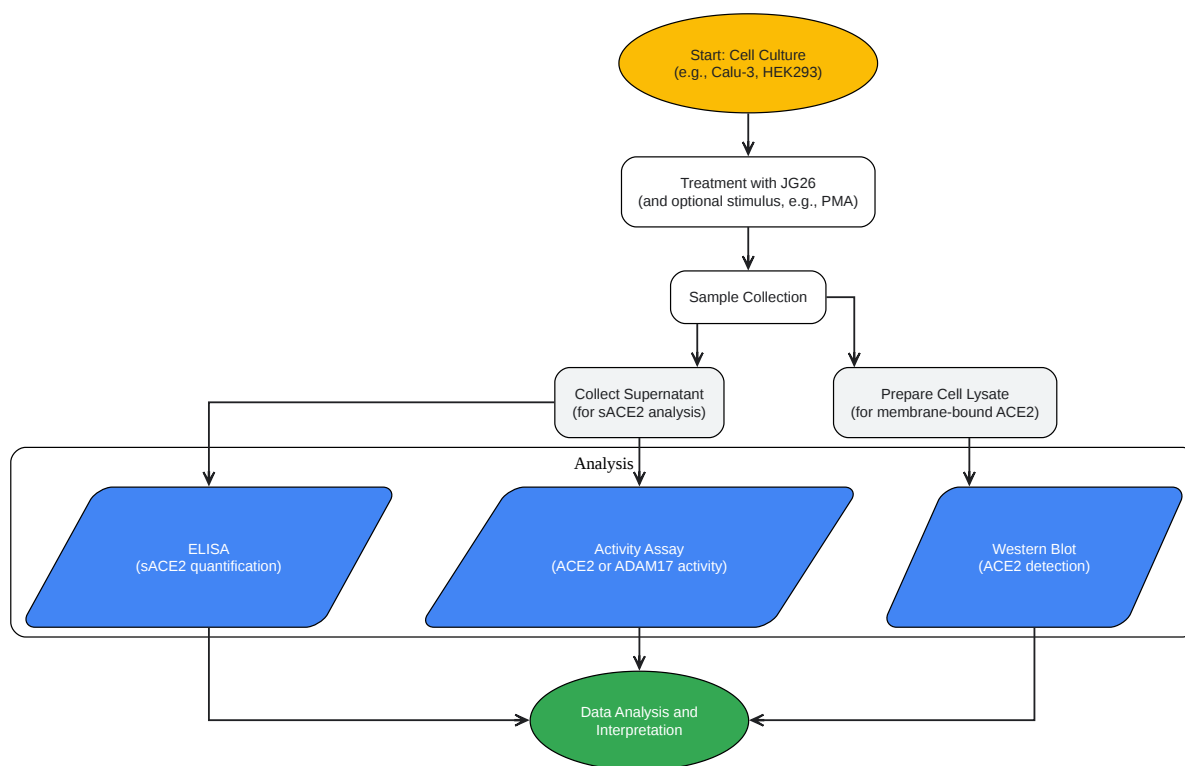
Caption: ACE2 shedding pathway and the inhibitory action of **JG26**.

Experimental Protocols

This section provides detailed protocols for measuring ACE2 shedding in response to **JG26** treatment.

Experimental Workflow

The general workflow for assessing the effect of **JG26** on ACE2 shedding involves cell culture, treatment with **JG26**, collection of supernatant and cell lysates, and subsequent analysis using various assays.



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Caption: General experimental workflow for measuring ACE2 shedding.

Cell Culture and Treatment

Objective: To prepare cell cultures for **JG26** treatment and subsequent analysis.

Materials:

- Cell line expressing ACE2 (e.g., Calu-3 human lung cells, HEK293 cells transfected with ACE2)
- Complete cell culture medium
- **JG26** inhibitor stock solution (in DMSO)
- Phorbol 12-myristate 13-acetate (PMA) stock solution (optional, as a stimulus for shedding)
- Phosphate-buffered saline (PBS)
- Cell culture plates (6-well or 12-well)

Protocol:

- Seed cells in culture plates at a density that will result in 80-90% confluency at the time of treatment.
- Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).
- Once cells reach the desired confluency, replace the culture medium with a fresh medium containing the desired concentrations of **JG26**. A vehicle control (DMSO) should be included.
 - Note: **JG26** has been shown to be effective at concentrations up to 25 µM without significant cytotoxicity in Calu-3 cells.[\[6\]](#)[\[7\]](#)
- (Optional) To induce ACE2 shedding, cells can be co-treated with a stimulating agent like PMA.
- Incubate the cells for the desired time period (e.g., 24-48 hours).[\[2\]](#)

Quantification of Soluble ACE2 (sACE2) by ELISA

Objective: To measure the concentration of shed ACE2 in the cell culture supernatant.

Materials:

- Human ACE2 ELISA kit (e.g., from RayBiotech, Abcam, or IBL-America)[9][10][11]
- Cell culture supernatant collected from treated and control cells
- Microplate reader

Protocol:

- Collect the cell culture supernatant from each well and centrifuge to remove any cellular debris.
- Perform the ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Add standards and samples (diluted as necessary) to the wells of the antibody-coated microplate. b. Incubate for the specified time (e.g., 2.5 hours at room temperature or 90 minutes at 37°C).[9][10] c. Wash the plate multiple times with the provided wash buffer. d. Add the biotinylated detection antibody and incubate (e.g., 1 hour).[9] e. Wash the plate. f. Add streptavidin-HRP conjugate and incubate (e.g., 45 minutes).[9] g. Wash the plate. h. Add TMB substrate and incubate in the dark until color develops (e.g., 30 minutes).[9] i. Stop the reaction with the stop solution.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the concentration of sACE2 in the samples by comparing their absorbance to the standard curve.

Treatment Group	sACE2 Concentration (ng/mL)
Vehicle Control	Example Value
JG26 (low dose)	Example Value
JG26 (high dose)	Example Value
PMA (stimulus)	Example Value
PMA + JG26	Example Value

Table 2: Example data table for sACE2 quantification by ELISA.

Detection of Cell-Associated ACE2 by Western Blot

Objective: To determine the levels of membrane-bound ACE2 in cell lysates.

Materials:

- Cell lysates from treated and control cells
- RIPA buffer with protease inhibitors[\[12\]](#)
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
- Primary antibody against ACE2 (e.g., from Millipore or Cell Signaling Technology)[\[12\]](#)[\[13\]](#)
- Primary antibody against a loading control (e.g., β -actin or GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Protocol:

- After collecting the supernatant, wash the cells with cold PBS.
- Lyse the cells in RIPA buffer containing protease inhibitors.
- Centrifuge the lysates to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of each lysate using a BCA assay.
- Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
- Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary anti-ACE2 antibody overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane and add the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.
- Strip the membrane and re-probe with an antibody for a loading control to normalize the data.
- Quantify the band intensities using densitometry software.

Treatment Group	Relative ACE2 Band Intensity (normalized to loading control)
Vehicle Control	Example Value
JG26 (low dose)	Example Value
JG26 (high dose)	Example Value
PMA (stimulus)	Example Value
PMA + JG26	Example Value

Table 3: Example data table for Western blot analysis of cell-associated ACE2.

Measurement of ACE2 and ADAM17 Activity using Fluorescence-Based Assays

Objective: To measure the enzymatic activity of ACE2 in the supernatant or ADAM17 in cell lysates or on the cell surface.

A. ACE2 Activity Assay[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Principle: This assay uses a quenched fluorescent substrate of ACE2. Cleavage of the substrate by active ACE2 releases the fluorophore, leading to an increase in fluorescence.

Materials:

- Fluorogenic ACE2 activity assay kit (e.g., from BPS Bioscience or rPeptide)[\[15\]](#)[\[17\]](#)
- Cell culture supernatant
- Fluorescence microplate reader

Protocol:

- Follow the kit manufacturer's instructions. A general protocol is as follows:
- Add the cell culture supernatant to the wells of a black 96-well plate.

- Add the ACE2 substrate to each well.
- Incubate at the recommended temperature (e.g., 37°C) for the specified time.
- Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).[14]
- The increase in fluorescence is proportional to the ACE2 activity.

B. ADAM17 Activity Assay[18][19][20]

Principle: Similar to the ACE2 activity assay, this assay utilizes a specific quenched fluorescent substrate for ADAM17.

Materials:

- Fluorogenic ADAM17 activity assay kit (e.g., from BPS Bioscience)[19]
- Cell lysates or intact cells
- Fluorescence microplate reader

Protocol:

- Follow the kit manufacturer's protocol.
- For cell lysates, incubate the lysate with the ADAM17 substrate.
- For intact cells, the assay can be performed directly on live cells to measure cell-surface ADAM17 activity.
- Measure the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 485/530 nm).[19]
- The fluorescence intensity correlates with ADAM17 activity.

Treatment Group	Relative Fluorescence Units (RFU)
ACE2 Activity	
Vehicle Control	Example Value
JG26	Example Value
ADAM17 Activity	
Vehicle Control	Example Value
JG26	Example Value

Table 4: Example data table for fluorescence-based activity assays.

Conclusion

The protocols outlined in this document provide a robust framework for investigating the effects of the ADAM17 inhibitor **JG26** on ACE2 shedding. By employing a combination of ELISA, Western blotting, and fluorescence-based activity assays, researchers can obtain quantitative data on both the levels and activity of cell-associated and soluble ACE2. This multi-faceted approach will enable a comprehensive understanding of the mechanism of action of **JG26** and its potential as a therapeutic agent.

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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring ACE2 Shedding Following JG26 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10779992#techniques-for-measuring-ace2-shedding-after-jg26-treatment]

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